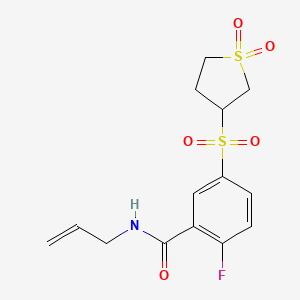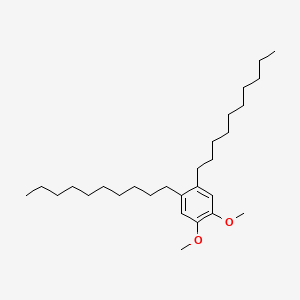
1,2-Didecyl-4,5-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Didecyl-4,5-dimethoxybenzene is an organic compound with the molecular formula C28H50O2 It is a derivative of benzene, where two decyl groups and two methoxy groups are substituted at the 1,2 and 4,5 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didecyl-4,5-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with decyl halides under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
Starting Material: 1,2-Dimethoxybenzene
Reagent: Decyl halide (e.g., decyl chloride)
Catalyst: Aluminum chloride (AlCl3)
Solvent: Dichloromethane (CH2Cl2) or another suitable solvent
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using standard techniques such as distillation, recrystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Didecyl-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other suitable catalysts.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
1,2-Didecyl-4,5-dimethoxybenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1,2-Didecyl-4,5-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the decyl chains contribute to the compound’s hydrophobic properties. These interactions can affect the compound’s solubility, bioavailability, and overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dimethoxybenzene:
1,3-Dimethoxybenzene: Another isomer of dimethoxybenzene with methoxy groups at different positions.
1,4-Dimethoxybenzene:
Uniqueness
1,2-Didecyl-4,5-dimethoxybenzene is unique due to the presence of long decyl chains, which impart distinct hydrophobic properties and influence its reactivity and applications. The combination of methoxy and decyl groups makes it a versatile compound for various chemical and industrial processes.
Propriétés
Numéro CAS |
919800-82-1 |
|---|---|
Formule moléculaire |
C28H50O2 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
1,2-didecyl-4,5-dimethoxybenzene |
InChI |
InChI=1S/C28H50O2/c1-5-7-9-11-13-15-17-19-21-25-23-27(29-3)28(30-4)24-26(25)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3 |
Clé InChI |
WYKUVMDUHXZUFH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC(=C(C=C1CCCCCCCCCC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Chloro-2-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12623952.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-methylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B12623954.png)

![4-Chloro-6-(3-chloropropoxy)-5-methoxypyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12623966.png)
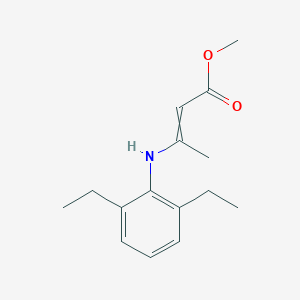
methanone](/img/structure/B12623973.png)
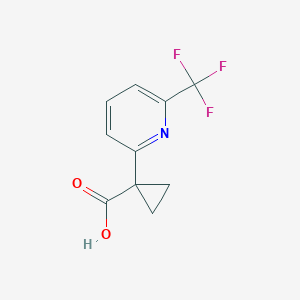
![N-{4-[(2-Aminoethyl)carbamoyl]benzoyl}-L-alanine](/img/structure/B12623989.png)
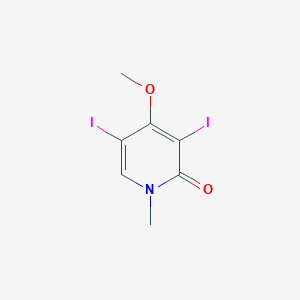
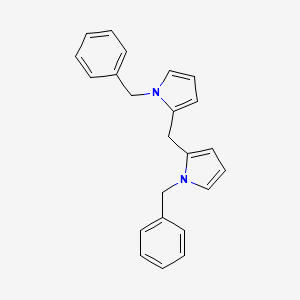
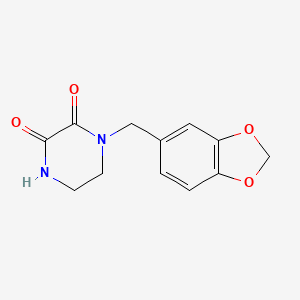
![ethyl [(2Z)-2-({[5-bromo-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B12624030.png)
